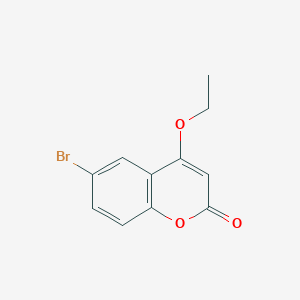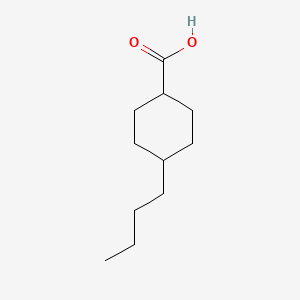![molecular formula C17H17N5OS B3019100 N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide CAS No. 1396864-51-9](/img/structure/B3019100.png)
N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thiazole-Aminopiperidine Hybrid Analogues
A study involving the design and synthesis of thiazole-aminopiperidine hybrid analogues identified compounds with promising activity against Mycobacterium tuberculosis, highlighting their potential as novel antituberculosis agents. Among these, a specific compound demonstrated significant inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, with minimal cytotoxicity, suggesting its potential as a lead compound for further antituberculosis drug development (V. U. Jeankumar et al., 2013).
Heterocyclic Carboxamides as Antipsychotic Agents
Research into heterocyclic carboxamides explored their use as potential antipsychotic agents. A series of analogues were prepared and evaluated for their binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, as well as their in vivo efficacy in antagonizing apomorphine-induced responses in mice. Two derivatives were identified with potent activities and favorable profiles for further evaluation as antipsychotic candidates (M. H. Norman et al., 1996).
Antimicrobial Activity of Pyridine Derivatives
A study on the synthesis of novel pyridine derivatives demonstrated variable and modest antimicrobial activity against investigated bacterial and fungal strains. The study underscores the potential of these compounds in developing new antimicrobial agents (N. Patel et al., 2011).
Synthesis and Antitumor Evaluation
Another research focused on the synthesis of 2,4,6-trisubstituted pyrimidine derivatives containing a benzothiazole moiety. These compounds were evaluated for their antitumor activities against several cancer cell lines, with some showing moderate to strong activities. Notably, compounds exhibited potent antitumor activities against prostate cancer cells, highlighting their potential as leads for cancer therapy development (Erdong Li et al., 2020).
Anticancer and Anti-5-Lipoxygenase Agents
The synthesis of novel pyrazolopyrimidines derivatives was explored for their potential as anticancer and anti-5-lipoxygenase agents. The study found that certain derivatives exhibited selective influence on cancer cell lines and potent inhibition of 5-lipoxygenase, suggesting their dual therapeutic potential (A. Rahmouni et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antibacterial activity , and some have shown cytotoxicity against cancer cells
Mode of Action
Compounds with similar structures have been found to inhibit certain enzymes , which could potentially alter cellular processes and lead to the observed effects. The specific interactions between this compound and its targets would need to be determined through further experimental studies.
Result of Action
Similar compounds have been found to exhibit antibacterial activity and cytotoxicity against cancer cells , suggesting that this compound could potentially have similar effects
Propriétés
IUPAC Name |
N-(6-piperidin-1-ylpyrimidin-4-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(12-4-5-13-14(8-12)24-11-20-13)21-15-9-16(19-10-18-15)22-6-2-1-3-7-22/h4-5,8-11H,1-3,6-7H2,(H,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUKXLQJMHHJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3019017.png)
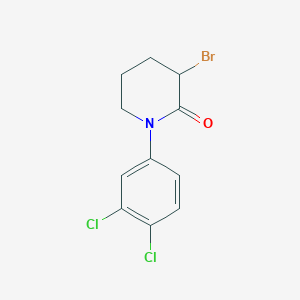
![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3019020.png)
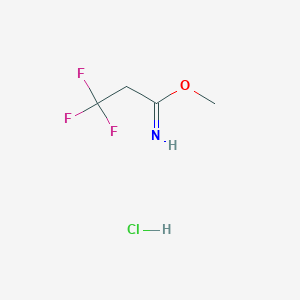
![6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B3019022.png)
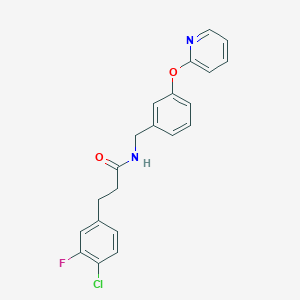
![N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3019025.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3019026.png)
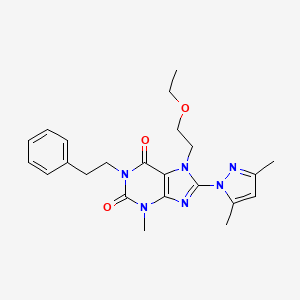
![N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B3019030.png)
